4,4'-(2-Phenylethene-1,1-Diyl)diphenol
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Description
4,4’-(2-Phenylethene-1,1-Diyl)diphenol, also known as TPE-DOH or 1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene, is a synthetic intermediate of aggregation-induced emission (AIE) dye . It is used in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification .
Synthesis Analysis
The compound has been employed in combination with benzylamine to synthesize aggregation-induced emission (AIE) molecules through reductive amination . A one-dimensional COF (1D-COFs) can be prepared from 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde and its amine derivatives with imine linkages .Molecular Structure Analysis
The molecular formula of 4,4’-(2-Phenylethene-1,1-Diyl)diphenol is C26H20O2 . The molecular weight is 364.44 . The structure is highly conjugated, consisting of four benzene rings connected by an ethene .Chemical Reactions Analysis
TPE-DOH is used in the synthesis of alkyl-halogen to make ether and polymer reaction via esterification . It is also used in the preparation of 1D COFs .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 225 °C (lit.) . It has an empirical formula (Hill Notation) of C26H20O2 .Safety And Hazards
The compound is classified as a combustible solid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The compound is a synthetic intermediate of aggregation-induced emission (AIE) dye, indicating its potential use in the development of new materials with multifaceted functionalities . It also features two phenolic (diphenol) groups linked by a 1,2-diphenylethene-1,2-diyl bridge, suggesting its potential antioxidant properties .
properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-18-10-6-16(7-11-18)20(14-15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-14,21-22H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNFKDYCAQZYBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985089 |
Source
|
Record name | 4,4'-(2-Phenylethene-1,1-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(2-Phenylethene-1,1-Diyl)diphenol | |
CAS RN |
66422-18-2 |
Source
|
Record name | 1,1-Bis(4-hydroxyphenyl)-2-phenylethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066422182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-(2-Phenylethene-1,1-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(2-PHENYLETHENE-1,1-DIYL)DIPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4MMB2J798 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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